2,2-Diphenyl-1,3-dithiolane

Descripción

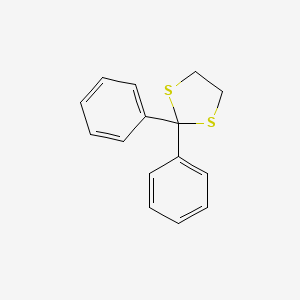

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6317-10-8 |

|---|---|

Fórmula molecular |

C15H14S2 |

Peso molecular |

258.4 g/mol |

Nombre IUPAC |

2,2-diphenyl-1,3-dithiolane |

InChI |

InChI=1S/C15H14S2/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Clave InChI |

NPCVWOFQCBKKNO-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways of 2,2 Diphenyl 1,3 Dithiolane

Cleavage and Deprotection Strategies for the 1,3-Dithiolane (B1216140) Moiety

The regeneration of the parent carbonyl compound from 2,2-diphenyl-1,3-dithiolane is a critical step in its application as a protecting group. This is typically achieved through cleavage of the carbon-sulfur bonds using several distinct strategies.

Oxidative methods provide a powerful tool for the cleavage of the C–S bonds within the 1,3-dithiolane ring. One such method involves the use of singlet molecular oxygen, which can be generated in situ. This reactive oxygen species effectively cleaves the carbon-sulfur bonds in 2,2-disubstituted 1,3-dithiolanes, leading to the formation of the corresponding carbonyl compound. chemrxiv.org The reaction proceeds smoothly under mild conditions, often at room temperature, and demonstrates compatibility with various other functional groups. chemrxiv.org This approach is part of a broader class of oxidative deprotection techniques that are frequently employed for the regeneration of ketones and aldehydes from their thioacetal derivatives. documentsdelivered.com

A variety of reagents have been developed for the efficient deprotection of 1,3-dithiolanes under mild conditions. These methods offer alternatives to harsh or toxic reagents like heavy metal salts.

Chloramine-T : This reagent has been reported to react with 1,3-dithiolanes under mild conditions to rapidly afford the parent carbonyl compounds in good yields. acs.org It serves as an effective oxidizing agent for the cleavage of the C-S bonds.

Iodine-Catalyzed Oxidation : A simple and environmentally friendly protocol for the deprotection of 1,3-dithiolanes utilizes a catalytic amount of iodine (e.g., 5 mol%) in the presence of an oxidant like 30% aqueous hydrogen peroxide. chemrxiv.orgresearchgate.net This method often employs a micellar system, using a surfactant such as sodium dodecyl sulfate (B86663) (SDS), to enhance the solubility of the substrate in an aqueous medium. chemrxiv.orgresearchgate.net The reaction proceeds under essentially neutral conditions and shows tolerance for a number of other protecting groups. chemrxiv.orgresearchgate.net

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) : DDQ is a versatile oxidant used for the deprotection of various protecting groups, including 1,3-dithianes and 1,3-dithiolanes. nih.govresearchgate.netorganic-chemistry.org The reaction is typically carried out in aqueous solvent systems (e.g., acetonitrile-water) and is believed to proceed via a hydride transfer from the dithiolane to DDQ, followed by hydrolysis to yield the carbonyl compound. nih.gov However, it has been noted that 1,3-dithiolanes derived from ketones, such as this compound, can be more stable under these conditions compared to those derived from aldehydes. researchgate.netrsc.org

Selectfluor™ : This electrophilic fluorinating agent also functions as a potent oxidant for "fluorine-free" transformations. researchgate.net A new and efficient method for the cleavage of 1,3-dithiane (B146892) protecting groups using Selectfluor™ has been developed. chemrxiv.org Specifically, 2,2-diaryl-1,3-dithiolanes, including the diphenyl derivative, are transformed into corresponding gem-difluoro compounds when treated with a combination of Selectfluor™ and pyridinium (B92312) polyhydrogen fluoride (B91410) (PPHF) under mild conditions. mdpi.comrsc.orgresearchgate.netpacific.edu In aqueous media, this reagent combination leads to the hydrolysis of the dithiolane and regeneration of the parent diaryl ketone. researchgate.net

The following table summarizes the conditions for these reagent-mediated deprotection methods.

Table 1: Reagent-Mediated Deprotection of 1,3-Dithiolanes| Reagent | Typical Conditions | Product | Reference(s) |

|---|---|---|---|

| Chloramine-T | Mild conditions | Parent Carbonyl | acs.org |

| Iodine (catalyst) / H₂O₂ | 5 mol% I₂, 30% aq. H₂O₂, SDS, H₂O | Parent Carbonyl | chemrxiv.orgresearchgate.net |

| DDQ | MeCN–H₂O (9:1) | Parent Carbonyl | nih.govresearchgate.net |

| Selectfluor™ / PPHF | Anhydrous CH₂Cl₂ | gem-Difluoroalkane | mdpi.comrsc.orgresearchgate.net |

| Selectfluor™ / PPHF | Aqueous MeCN or aq. PPHF | Parent Carbonyl | researchgate.net |

Photoinduced electron transfer (PET) represents a powerful strategy for initiating a variety of chemical transformations. While direct studies on the PET-mediated deoxygenation of this compound S-oxides are not extensively documented, related systems provide insight into this potential pathway. For instance, the photocatalytic deoxygenation of various sulfoxides to their corresponding sulfides has been achieved using visible light and a suitable photocatalyst. This process often involves the single-electron oxidation of a phosphine, which then initiates a radical chain deoxygenation of the sulfoxide (B87167).

Furthermore, the reductive cleavage of the closely related 2,2-diphenyl-1,3-dithiane (B11955712) has been accomplished with potassium tert-butoxide in DMSO under photoactivated conditions. This reaction is proposed to be triggered by an electron transfer from the dimsyl anion (formed from DMSO and KOtBu) to the dithiane within a charge-transfer complex, leading to the cleavage of a C-S bond. These examples suggest that a similar PET-based approach could potentially be applied to the deoxygenation of this compound S-oxide, whereby an excited-state photocatalyst could initiate an electron transfer event, leading to the reduction of the sulfoxide moiety.

The carbanion generated by deprotonation at the C2 position of a 1,3-dithiolane can undergo a cycloreversion or fragmentation reaction. Unlike their six-membered 1,3-dithiane counterparts which are generally stable upon C2-deprotonation, 2-aryl-1,3-dithiolanes readily undergo ring fragmentation. acs.org This base-induced reaction results in the formation of a dithiocarboxylate anion and the expulsion of ethylene (B1197577) gas. acs.org This transformation represents a formal cycloreversion of the dithiolane carbanion. The resulting dithiocarboxylate can then be trapped by an electrophile, such as an alkyl halide, to furnish dithioesters, making this a useful synthetic methodology. acs.org The reaction conditions, including the choice of base and solvent, must be carefully controlled to favor this pathway over potential deprotonation at the C4 position. acs.org

Fragmentation Reactions and Rearrangements

Beyond simple deprotection, this compound and its derivatives can undergo more complex fragmentation and rearrangement reactions, particularly when activated, for example, by oxidation at one of the sulfur atoms.

The reaction of this compound S-oxide with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) does not lead to simple deprotonation but instead induces a fragmentation of the ring system. This reaction results in the formation of thiobenzophenone (B74592) as a key intermediate. The thiobenzophenone can be subsequently trapped by an alkyl halide to yield an alkyl diphenylmethyl sulfide (B99878). This transformation highlights a unique reactivity pathway for the oxidized dithiolane, diverging from the typical cleavage reactions aimed at carbonyl regeneration.

Generation of Thiobenzophenone and Related Reactive Intermediates

While this compound itself is relatively stable, its oxidized derivative, this compound S-oxide, serves as a direct precursor to thiobenzophenone, a reactive thioketone. The generation of thiobenzophenone is achieved through the base-mediated fragmentation of the corresponding sulfoxide.

Research has shown that the reaction of this compound S-oxide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) results in the fragmentation of the ring system. researchgate.net This elimination reaction yields thiobenzophenone as a key intermediate. The proposed mechanism involves the deprotonation at a carbon adjacent to the sulfoxide group, followed by a concerted collapse of the ring, releasing thiobenzophenone and an ethylene fragment. The highly reactive thiobenzophenone can then be trapped by various reagents or undergo further conversions. For instance, in the presence of alkyl halides, the reaction proceeds to form alkyl diphenylmethyl sulfides. researchgate.net

This transformation highlights a two-step pathway from the stable dithiolane to the reactive thioketone: controlled oxidation to the sulfoxide, followed by base-induced fragmentation.

Functionalization and Derivatization of the Dithiolane Ring

The 1,3-dithiolane ring in this compound is amenable to functionalization, primarily through reactions targeting the nucleophilic sulfur atoms. This allows for the synthesis of a range of oxidized derivatives and underscores its potential as a versatile synthetic intermediate.

Reactivity at Sulfur Atoms: Controlled Oxidation to Sulfoxides and Sulfones

The two sulfur atoms within the this compound ring can be selectively and controllably oxidized to form the corresponding sulfoxides and sulfones. The extent of oxidation is dependent on the choice of oxidizing agent and the stoichiometry of the reactants. dntb.gov.uaresearchgate.net

Common oxidizing agents employed for the conversion of sulfides to sulfoxides and sulfones are effective for this transformation. These include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst. jchemrev.comorganic-chemistry.org

Monosulfoxide: Oxidation with one equivalent of a mild oxidizing agent can selectively yield this compound-1-oxide.

Disulfoxide: Further oxidation can lead to the formation of the corresponding disulfoxide.

Sulfones: The use of stronger oxidizing conditions or an excess of the oxidant leads to the formation of the more highly oxidized monosulfone and ultimately the 2,2-diaryl-1,3-dithiolane S,S′-dioxide (disulfone). researchgate.net

The oxidation of the sulfur atom has been noted to influence the biological activity in related heterocyclic systems, indicating that this functionalization can significantly alter the electronic and steric properties of the molecule. researchgate.net

| Oxidizing Agent | Typical Product | Controlling Factor |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry (1 equiv. for sulfoxide, >2 equiv. for sulfone) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyst and reaction conditions (e.g., temperature, time) |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, typically leads to the sulfone |

Potential for Further Functionalization as a Versatile Precursor in Organic Synthesis

The primary role of this compound in organic synthesis is as a robust protecting group for the carbonyl functionality of benzophenone. wikipedia.org Its stability under both acidic and basic conditions makes it highly valuable in multi-step syntheses where other parts of the molecule need to be modified. asianpubs.orgorganic-chemistry.org

The utility of this compound as a precursor is most evident upon its removal, or "deprotection," which regenerates the parent carbonyl group. A wide variety of reagents have been developed for this cleavage, allowing for the release of the ketone under specific conditions that are compatible with other functional groups present in the molecule. This versatility is crucial for complex synthetic strategies. uchicago.eduresearchgate.net

| Reagent/System | Conditions | Characteristics |

|---|---|---|

| Mercury(II) Chloride (HgCl₂)/CaCO₃ | Aqueous organic solvent | Classic, effective method but involves toxic heavy metals |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Mild, metal-free oxidative cleavage |

| Iodine (I₂) | Various solvents, sometimes with light | Metal-free, can be used under photocatalytic conditions researchgate.net |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous solvent | Hypervalent iodine reagent, mild conditions |

| Selectfluor™ | Aqueous acetonitrile | Electrophilic fluorinating agent used for oxidative cleavage |

Furthermore, as discussed previously, the transformation of this compound into its S-oxide derivative opens up a different synthetic pathway. This sulfoxide is a precursor to thiobenzophenone, demonstrating that the dithiolane can be used not just to protect and regenerate a ketone, but also as an intermediate to synthesize other sulfur-containing functional groups. researchgate.net This dual role as both a stable protecting group and a precursor for further reactivity underscores its versatility in organic synthesis.

Applications in Advanced Organic Synthesis

Role as a Protecting Group in Multi-Step Organic Synthesis

In the intricate sequences of multi-step synthesis, the temporary masking of a reactive functional group is often essential to prevent unwanted side reactions. asianpubs.org Cyclic thioacetals, such as 1,3-dithiolanes, are among the most robust and reliable protecting groups for carbonyl compounds due to their exceptional stability under both acidic and basic conditions. asianpubs.org

The primary application of 1,3-dithiolane (B1216140) chemistry in protection strategies is the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding 1,3-dithiolane derivatives. This transformation effectively masks the electrophilic nature of the carbonyl carbon. The formation of a 1,3-dithiolane, such as 2,2-diphenyl-1,3-dithiolane from benzophenone, is typically achieved by reacting the carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgwikipedia.org

A variety of catalysts can facilitate this reaction, offering chemists options that range from traditional acid catalysts to milder, more specialized systems.

Table 1: Selected Catalysts for the Formation of 1,3-Dithiolanes from Carbonyl Compounds

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) | Aprotic solvent (e.g., CH₂Cl₂) | Highly effective but can be harsh. lookchem.com |

| Brønsted Acids (e.g., HCl, PTSA) | Solvent or solvent-free | Strong acids that are widely used. lookchem.com |

| Yttrium Triflate (Y(OTf)₃) | Catalytic amount | Allows for highly chemoselective protection of aldehydes. organic-chemistry.org |

| Iodine (I₂) | Catalytic amount, mild conditions | Effective for both protection and transthioacetalization. organic-chemistry.org |

A key advantage of using 1,3-dithiolanes is the ability to achieve chemoselective protection, particularly in molecules containing multiple carbonyl groups. Aldehydes are generally more reactive towards thioacetalization than ketones. This difference in reactivity allows for the selective protection of an aldehyde group while leaving a ketone group intact within the same molecule. organic-chemistry.org This strategy is critical in the synthesis of complex natural products where precise control over reactivity is paramount. asianpubs.org For instance, using catalysts like yttrium triflate or lithium bromide under controlled conditions enables the preferential conversion of aldehydes to dithiolanes in the presence of ketones with high efficiency. organic-chemistry.org

While the stability of the 1,3-dithiolane group is a major asset, its removal (deprotection) to regenerate the parent carbonyl compound must be achievable without damaging other sensitive functional groups in the molecule. chemrxiv.org Traditional methods often required stoichiometric amounts of toxic heavy metal salts, such as those of mercury(II). asianpubs.orgnih.gov Consequently, significant research has been devoted to developing milder and more convenient deprotection protocols.

Modern methods for dithiolane cleavage often employ oxidative or metal-free conditions that are compatible with a wide range of functional groups.

Table 2: Modern Reagents for the Mild Deprotection of 1,3-Dithiolanes

| Reagent/System | Conditions | Advantages |

|---|---|---|

| o-Iodoxybenzoic acid (IBX) | Water, room temperature | Neutral conditions, environmentally benign. organic-chemistry.org |

| TMSCl / NaI | Acetonitrile (CH₃CN) | Metal-free, inexpensive, and easy to handle. chemrxiv.org |

| Polyphosphoric Acid (PPA) / Acetic Acid (HOAc) | 20-45 °C | Simple, mild, and uses inexpensive reagents. asianpubs.org |

| H₂O₂ / Iodine (cat.) | Water, SDS | Neutral conditions, tolerates phenol (B47542) and amino protecting groups. organic-chemistry.org |

Utilization as Versatile Building Blocks and Synthetic Intermediates

Beyond their role in protection, 1,3-dithiolanes are valuable synthetic intermediates. The sulfur atoms activate the C2 position, enabling unique transformations that allow these moieties to be used as versatile building blocks for creating more complex molecules.

A notable application of 1,3-dithiolanes as synthetic precursors is their base-mediated fragmentation to generate dithiocarboxylate anions. nih.gov When 2-aryl-1,3-dithiolanes are treated with a strong base like lithium hexamethyldisilazide (LiHMDS), the five-membered ring fragments, eliminating ethylene (B1197577) gas and forming a lithium aryl-dithiocarboxylate intermediate. wikipedia.orgnih.gov This reactive intermediate can then be trapped in situ with various electrophiles, such as alkyl halides or diaryliodonium salts, to furnish a wide array of dithioester derivatives in good yields. nih.gov This fragmentation-alkylation strategy transforms the stable dithiolane ring into a versatile dithiocarboxylate synthon, providing a powerful method for constructing molecules with this important functional group.

The chemistry of dithiolane-related heterocycles has been cleverly exploited for the synthesis of aryl vinyl sulfides, which are important structural motifs in various organic compounds. In a novel palladium-catalyzed cross-coupling reaction, the closely related compound 2,2-diphenyl-1,3-oxathiolane (B8265561) serves as a vinyl sulfide (B99878) surrogate. organic-chemistry.org Under basic conditions, the 2,2-diphenyl-1,3-oxathiolane slowly decomposes to liberate a transient vinyl sulfide anion. organic-chemistry.org This anion is then efficiently trapped by a palladium(0)/Xantphos catalyst that has undergone oxidative addition with an aryl bromide. The subsequent reductive elimination from the palladium(II) intermediate furnishes the desired aryl vinyl sulfide product. This methodology provides a significant advantage over traditional methods by avoiding the use of volatile and often toxic thiophenols. The use of the 2,2-diphenyl substituted heterocycle was found to improve reaction profiles and yields due to a faster rate of base-promoted decomposition compared to other variants. organic-chemistry.org

Application in the Synthesis of Aryl/Hetaryl-Substituted Ethenes and Dibenzofulvenes

A novel and efficient method for the synthesis of tetrasubstituted ethenes and dibenzofulvenes bearing aryl and/or hetaryl substituents utilizes 2-silylated 1,3-dithiolanes as key intermediates. This protocol offers a significant advancement in the preparation of these valuable compounds, which have wide-ranging applications in materials chemistry and photooptics.

The synthesis begins with the reaction of hetaryl thioketones with trimethylsilyldiazomethane (B103560) (TMS-CHN2), which readily produces sterically crowded 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes with complete regioselectivity. acs.org In a similar vein, the highly reactive aryl thioketone, thiofluorenone, reacts with TMS-CHN2 to form a 1,3,4-thiadiazoline cycloadduct. This intermediate is unstable and decomposes to generate a silylated thiocarbonyl S-methanide, which is then trapped by aryl or hetaryl thioketones to form 2-trimethylsilyl-1,3-dithiolanes. acs.orgrsc.org

The crucial step in this synthetic sequence is the conversion of the obtained 1,3-dithiolanes into the desired aryl/hetaryl-substituted ethenes or dibenzofulvenes. rsc.org This is achieved through a one-pot procedure by treating the dithiolane with an equimolar amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.orgrsc.org The TBAF induces a cycloreversion reaction of the intermediate 1,3-dithiolane carbanion, leading to the formation of the final products in high yields. acs.orgrsc.org

This method provides a new and highly effective approach to synthesizing tetrasubstituted ethenes and dibenzofulvenes, including those with a fluorenylidene moiety. rsc.org The reaction conditions are mild, and the procedure is operationally straightforward, making it a valuable tool for organic chemists.

Table 1: Synthesis of Ethenes and Dibenzofulvenes from 2-Trimethylsilyl-1,3-dithiolanes

| Entry | Thioketone | Product | Yield (%) |

| 1 | Di(thiophen-2-yl)methanethione | 1,1,2,2-Tetra(thiophen-2-yl)ethene | 95 |

| 2 | Bis(4-methoxyphenyl)methanethione | 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene | 92 |

| 3 | Thiofluorenone | Dibenzofulvene | 98 |

| 4 | Di(naphthalen-2-yl)methanethione | 1,1,2,2-Tetra(naphthalen-2-yl)ethene | 88 |

Carbonyl Transposition Methodologies Employing Dithiolanes

Information regarding the specific application of this compound in carbonyl transposition methodologies could not be found in the searched literature. While dithiolanes, in general, are utilized in the protection of carbonyl groups and can be involved in umpolung strategies which reverse carbonyl reactivity, specific examples or detailed methodologies for carbonyl transposition using this compound were not identified.

Coordination Chemistry and Catalytic Applications

Complex Formation with Transition Metal Centers

The ability of a molecule to form complexes with transition metals is foundational to its potential use in catalysis. This section explores the inherent properties of the 1,3-dithiolane (B1216140) scaffold as a ligand and discusses the prospects for creating novel metal complexes.

The coordination chemistry of simple thioethers (R-S-R') is well-established, and these principles can be extended to cyclic thioethers like 1,3-dithiolanes. The sulfur atoms in the dithiolane ring are potential σ-donor ligands, capable of binding to soft, electron-poor transition metals that have a high affinity for sulfur, such as palladium (Pd), platinum (Pt), silver (Ag), copper (Cu), and rhodium (Rh).

The coordination of 1,3-dithiolane ligands can occur through several modes, largely dictated by the steric and electronic nature of the substituents and the preferred coordination geometry of the metal center. The presence of two sulfur atoms within the five-membered ring introduces distinct possibilities for metal binding.

Potential Coordination Modes of 1,3-Dithiolane Ligands

| Coordination Mode | Description | Influencing Factors |

|---|---|---|

| Monodentate | Only one of the two sulfur atoms coordinates to a single metal center. | Steric hindrance from substituents (e.g., at C2) can prevent the close approach required for chelation. |

| Bidentate (Chelating) | Both sulfur atoms coordinate to the same metal center, forming a five-membered chelate ring. | This mode is often sterically challenging for the 1,3-dithiolane scaffold due to the geometric constraints of the existing five-membered ring. |

| Bidentate (Bridging) | Each sulfur atom coordinates to a different metal center, linking them to form dimeric or polymeric structures. | This is a common coordination mode for ligands with multiple donor atoms that cannot easily chelate. |

In the specific case of 2,2-diphenyl-1,3-dithiolane , the two bulky phenyl groups at the C2 position introduce significant steric hindrance. This bulk would likely disfavor a bidentate chelating mode, as it would force the large phenyl groups into close proximity with the metal center and its other ligands. Consequently, monodentate coordination or, in multi-metallic systems, a bridging coordination mode would be more probable.

While the coordination chemistry of the parent 1,3-dithiolane and its simpler derivatives has been explored to some extent, specific investigations into metal complexes featuring the this compound ligand are not extensively documented in the literature. However, the synthesis of such complexes can be envisioned based on standard methods for forming transition metal-thioether bonds. A general approach would involve the direct reaction of a suitable metal precursor, such as a metal halide or triflate, with the this compound ligand in an appropriate solvent.

For example, a hypothetical reaction with a palladium(II) precursor could yield a complex where the dithiolane acts as a monodentate or bridging ligand:

[PdCl₂(cod)] + n(this compound) → [PdCl₂(this compound)n] + cod

The resulting complexes would be of interest for their structural properties and as potential precursors for catalytic systems. The steric demands of the diphenyl groups could enforce unusual coordination geometries or create specific pockets around the metal center, which could be exploited in catalysis.

Role in Catalytic Systems

The incorporation of dithiolane moieties into catalytic systems is an emerging area of interest. While they can serve as ancillary ligands to tune the properties of a metal center, they can also participate directly in catalytic transformations, particularly in reactions catalyzed by palladium.

Palladium catalysis has become a cornerstone of modern synthetic chemistry. While dithiolanes are not common as primary ligands in major catalytic cycles, dithioacetal groups (including dithiolanes and dithianes) have been shown to function as directing groups or reactive moieties in certain palladium-catalyzed reactions.

One notable example involves the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes, which are structurally similar to 2-aryl-1,3-dithiolanes. In these reactions, the dithiane moiety is not a spectator ligand but an active participant. The process takes advantage of the increased acidity of the benzylic proton at the C2 position, allowing the dithiane to act as a nucleophilic partner in cross-coupling after deprotonation. This polarity-reversed strategy enables the coupling of aryl bromides with the 2-aryl-1,3-dithiane, ultimately providing a route to diaryl ketones or diarylmethanes after deprotection.

Example of a Palladium-Catalyzed Reaction with a Dithioacetal

| Reaction Type | Substrates | Catalyst System | Product Type (after deprotection) |

|---|

| Cross-Coupling | 2-Aryl-1,3-dithiane + Aryl Bromide | Pd catalyst, Base | Diaryl ketone |

This type of reactivity highlights a role for the dithiolane scaffold beyond that of a simple coordinating ligand, where it functions as a masked carbonyl group that can engage in C-C bond formation.

The development of new catalytic systems often relies on the rational design of ligands that can control the reactivity and selectivity of a metal center. The this compound scaffold presents an interesting, albeit largely unexplored, platform for ligand design.

The key features of this scaffold that could be exploited include:

Steric Bulk: The two phenyl groups provide a well-defined and rigid steric environment. In a catalytic context, this could be used to control access to the metal center, potentially influencing substrate selectivity or preventing catalyst deactivation pathways like dimerization.

Chirality: While this compound itself is achiral, the introduction of substituents onto the phenyl rings or the dithiolane backbone could generate chiral ligands. A chiral, C₂-symmetric dithiolane ligand, for instance, could be a valuable component in asymmetric catalysis, where the precise three-dimensional arrangement of the ligand framework is crucial for enantioselectivity.

Electronic Tuning: Modification of the phenyl rings with electron-donating or electron-withdrawing groups would allow for the fine-tuning of the electronic properties of the sulfur donor atoms. This, in turn, would modulate the strength of the metal-ligand bond and influence the catalytic activity of the metal center.

Future research could focus on synthesizing functionalized derivatives of this compound to create novel bidentate or monodentate ligands for applications in cross-coupling, hydrogenation, or other transition metal-catalyzed transformations. The inherent stability of the dithiolane ring, combined with the steric and electronic modularity offered by the diphenyl groups, makes it a promising scaffold for the next generation of specialized catalysts.

Theoretical and Computational Investigations of 2,2 Diphenyl 1,3 Dithiolane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational dynamics of cyclic systems. These calculations can predict the most stable arrangements of atoms in space and the energy barriers between different conformations.

Density Functional Theory (DFT) has become a primary method for analyzing the conformational preferences of organic molecules due to its favorable balance of accuracy and computational cost. For dithiolane rings, DFT calculations can identify various possible conformations, such as envelope and twist forms, and determine their relative stabilities. The presence of the bulky diphenyl groups at the C2 position introduces significant steric constraints that heavily influence the ring's preferred geometry.

Conformational analysis via DFT involves optimizing the geometry of different potential conformers and calculating their single-point energies. The results can reveal the global minimum energy structure as well as other low-energy local minima that may exist in equilibrium. For example, a study on similar cyclic systems demonstrated that DFT calculations could be used to determine the equilibrium mixture of different conformers, such as boat and chair states, which can change depending on solvent and temperature. chemrxiv.org

Table 1: Illustrative DFT Data for Conformational Analysis of a Substituted Dithiolane Ring

| layersConformer | functionsMethod/Basis Set | show_chartRelative Energy (kcal/mol) | scatter_plotKey Dihedral Angle (°) |

|---|---|---|---|

| Envelope (E) | B3LYP/6-31G(d) | 0.00 (Global Minimum) | C-S-C-S: 35.2 |

| Twist (T) | B3LYP/6-31G(d) | +2.5 | C-S-C-S: 15.8 |

| Half-Chair (HC) | B3LYP/6-31G(d) | +4.8 | C-S-C-S: -28.4 |

Note: This table is illustrative and represents the type of data generated from DFT analyses on cyclic systems. The values are not specific to 2,2-Diphenyl-1,3-dithiolane.

Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer a hierarchical approach to approximating the solutions of the Schrödinger equation. finechem-mirea.ru While computationally more demanding than DFT, high-level ab initio calculations can provide benchmark data for molecular structures and energies. For the this compound molecule, these calculations can precisely determine bond lengths, bond angles, and torsional angles, providing a detailed picture of its geometry. The results of these calculations serve as a theoretical standard against which experimental data (e.g., from X-ray crystallography) can be compared. finechem-mirea.ru

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the structure and reactivity of sulfur-containing heterocycles. One of the most significant of these is the anomeric effect, which describes the preference for an axial conformation of an electronegative substituent at the anomeric carbon (C2). rsc.org This effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair (n) on a heteroatom and the antibonding orbital (σ) of an adjacent C-X bond (n → σ). rsc.org

In dithiolane and related dithiane rings, the geometry is heavily influenced by such hyperconjugative interactions. Computational studies on the analogous 1,3-dithiane (B146892) system have shown that interactions involving the sulfur lone pairs and adjacent C–H or C–S antibonding orbitals are dominant. For instance, anomeric n(S) → σ*(C–H) interactions are key factors in stabilizing certain conformations. acs.orgresearchgate.net The long C–S bonds in dithiane rings can distort the ring, which in turn increases the overlap between specific orbitals and enhances the energy of the corresponding hyperconjugative interaction. acs.orgresearchgate.netnih.govfigshare.com While the five-membered dithiolane ring has a different set of stable conformations compared to the six-membered dithiane chair, these fundamental stereoelectronic principles still govern its structure and stability.

Table 2: Key Stereoelectronic Interactions in Dithioacetal Systems

| device_hubInteraction Type | descriptionDescription | trending_upConsequence |

|---|---|---|

| Anomeric Effect (nS → σC-R) | Donation from a sulfur lone pair into the antibonding orbital of an adjacent C-R bond. | Stabilizes specific rotamers/conformers; influences bond lengths. |

| Reverse Anomeric Effect | Donation from a substituent's orbital into the C-S antibonding orbital. | Can favor alternative conformations, particularly with electron-donating groups. |

| Hyperconjugation (σC-H → σC-S) | Interaction between a C-H bonding orbital and a C-S antibonding orbital. | Affects C-H bond lengths and strengths. acs.org |

This table summarizes general stereoelectronic effects observed in related dithioacetal systems.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult or impossible to observe experimentally.

Cycloaddition reactions can proceed through either a concerted pathway, where all bonds are formed simultaneously, or a stepwise pathway involving the formation of an intermediate. nih.gov Computational studies using DFT can map the potential energy surface for these reactions, helping to distinguish between the two mechanisms. escholarship.org A stepwise mechanism often involves the formation of a diradical intermediate. nih.govmdpi.com

The competition between a concerted Diels-Alder reaction and a stepwise diradical pathway has been computationally investigated for various systems. nih.gov These studies calculate the activation barriers for both pathways, and the predicted product ratios often align well with experimental observations. nih.gov For reactions involving dithiolane derivatives, computational modeling could similarly be used to explore whether cycloaddition or dimerization proceeds via a diradical intermediate by locating the transition states for both the concerted and stepwise bond formations and comparing their relative energies.

Many organic reactions are initiated by a single electron transfer (SET) event, which generates radical ion intermediates. The formation of a radical anion from a neutral molecule like this compound can occur through reduction by an electron-rich species. nih.gov Computational chemistry can model these electron transfer processes and characterize the resulting radical anion. Calculations can predict the electron affinity of the parent molecule and map the spin density distribution in the radical anion, identifying which atoms bear the unpaired electron.

The study of electron transfer pathways is crucial for understanding redox processes and certain types of bond-forming or bond-breaking reactions. For instance, the fragmentation of 2-aryl-1,3-dithiolanes under basic conditions to form dithiocarboxylate anions could be computationally modeled to investigate the potential involvement of radical anion intermediates along the reaction coordinate. nih.gov Similarly, photosensitized electron transfer reactions involving dimers can proceed through pathways where a triplet state is quenched to yield a radical pair, which subsequently leads to product formation. rsc.org

Derivatives and Analogues of 2,2 Diphenyl 1,3 Dithiolane

Synthesis and Reactivity of Oxidized 1,3-Dithiolane (B1216140) Derivatives (S-Oxides, S,S'-Dioxides)

The oxidation of 1,3-dithiolanes introduces sulfinyl (S=O) or sulfonyl (S=O)₂ groups, which significantly alters the electronic properties, stereochemistry, and reactivity of the heterocyclic ring. The synthesis of these oxidized derivatives is typically achieved through controlled oxidation of the parent dithiolane.

For instance, the microbial oxidation of 1,3-dithiolanes can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical methods are also employed; the diastereoselective oxidation of 2-phenyl-1,3-dithiolane (B1617770) to a 2-phenyl monosulfoxide derivative can be accomplished using tert-butyl hydroperoxide (t-BuOOH) in the presence of a Cp₂TiCl₂ catalyst. chemicalbook.com

The resulting S-oxides and S,S'-dioxides exhibit distinct reactivity compared to their non-oxidized precursors. A notable example is the enhanced stability of the carbanion derived from trans-1,3-dithiolane 1,3-dioxide. While the anion of the parent 1,3-dithiolane is often unstable and prone to decomposition, the anion of the corresponding 1,3-dioxide shows good stability and can be generated by treatment with amide bases at low temperatures, such as -78 °C. acs.org This stability allows for subsequent reactions with various electrophiles.

The reactions of metalated trans-1,3-dithiolane 1,3-dioxide with aldehydes have been studied, demonstrating that high yields of adducts can be obtained. acs.org This indicates that the dioxide's anion is sufficiently stable to participate in nucleophilic additions without significant decomposition. acs.org High diastereoselectivity in these reactions can be achieved under kinetically controlled conditions, for example, by using an excess of a lithium base at -78 °C. acs.org

Substituted 1,3-Dithiolanes in Diverse Synthetic Contexts

Substituents on the 1,3-dithiolane ring play a crucial role in directing their synthetic applications. Hetaryl and silylated derivatives, as well as the introduction of chiral centers, have expanded the utility of this scaffold in organic synthesis.

Hetaryl and silylated 1,3-dithiolanes are valuable intermediates in the synthesis of complex organic molecules. For example, 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes can be synthesized with complete regioselectivity through the reaction of hetaryl thioketones with trimethylsilyldiazomethane (B103560) (TMS-CHN₂) at temperatures as low as -75 °C. nih.govnih.gov

These silylated dithiolanes serve as precursors for hetaryl-substituted ethenes and dibenzofulvenes. nih.govnih.gov Treatment of the 2-trimethylsilyl-1,3-dithiolanes with an equimolar amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a one-pot procedure leads to high yields of the corresponding ethenes. nih.govnih.gov This transformation proceeds via a cycloreversion reaction of an intermediate 1,3-dithiolane carbanion. nih.govnih.gov

The synthesis of these derivatives can also be achieved through a [3+2]-cycloaddition reaction. For instance, an unstable 1,3,4-thiadiazoline, formed from the reaction of thiofluorenone with TMS-CHN₂, decomposes to generate a silylated thiocarbonyl S-methanide. This intermediate can then be trapped by aryl or hetaryl thioketones to form sterically crowded 2-trimethylsilyl-1,3-dithiolanes. nih.govnih.gov

A general procedure for the synthesis of hetaryl-substituted ethenes from hetaryl thioketones is outlined in the table below.

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Formation of 2-trimethylsilyl-1,3-dithiolane | Hetaryl thioketone, trimethylsilyldiazomethane (TMS-CHN₂) in THF at 0 °C |

| 2 | Desilylation and cycloreversion | Tetrabutylammonium fluoride (TBAF) in THF |

The introduction of a stereogenic center in the 1,3-dithiolane ring, particularly at position 4, necessitates the separation of enantiomers for applications in areas such as drug design. mdpi.com The resolution of chiral 1,3-dithiolanes is a critical step in obtaining enantiopure compounds. mdpi.com

One of the most common methods for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org

For chiral 1,3-dithiolanes, enantioselective high-performance liquid chromatography (HPLC) has proven to be an effective method for resolution. mdpi.com For example, the chiral resolution of (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for biologically active compounds, has been successfully achieved using (semi)preparative enantioselective HPLC. mdpi.comresearchgate.net The absolute configuration of the separated enantiomers can then be determined, for instance, by X-ray diffraction analysis of a derivative synthesized from the enantiopure starting material. mdpi.com

The table below summarizes the HPLC conditions used for the resolution of a specific chiral 1,3-dithiolane derivative.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (4.6 × 250 mm, 5 µm) |

| Mobile Phase | n-Hex/MTBE 4:1 (v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV/vis at 240 nm |

Comparative Studies with 1,3-Dithianes and Related Cyclic Thioacetals

Comparative studies between 1,3-dithiolanes (five-membered rings) and 1,3-dithianes (six-membered rings) reveal significant differences in their reactivity, stability, and conformational preferences.

Both 1,3-dithianes and 1,3-dithiolanes are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. asianpubs.orgresearchgate.net They are generally prepared by the condensation of a carbonyl compound with either 1,3-propanedithiol (B87085) (for dithianes) or 1,2-ethanedithiol (B43112) (for dithiolanes). organic-chemistry.org

A key difference in their reactivity lies in the stability of their 2-lithio derivatives. 2-Lithio-1,3-dithianes are relatively stable and are extensively used as acyl anion equivalents in carbon-carbon bond-forming reactions. wikipedia.org In contrast, 2-lithio-1,3-dithiolanes are generally unstable and can undergo fragmentation. acs.orgwikipedia.org This fragmentation typically involves the loss of ethylene (B1197577) to form a dithiocarboxylate. wikipedia.orgnih.gov This inherent instability limits the synthetic applications of 2-lithio-1,3-dithiolanes compared to their six-membered counterparts. acs.org

However, the stability of the anion of 1,3-dithiolane can be enhanced by oxidation of the sulfur atoms. The anion of trans-1,3-dithiolane 1,3-dioxide is significantly more stable than that of the parent sulfide (B99878) and its monoxide. acs.org When comparing the reactivity of the dioxides, the 1,3-dithiolane system shows higher diastereoselectivity in reactions with aldehydes under kinetically controlled conditions compared to the 1,3-dithiane (B146892) system. acs.org Conversely, under thermodynamically controlled conditions, the 1,3-dithiane system provides higher diastereoselectivity. acs.org

The six-membered 1,3-dithiane ring, analogous to cyclohexane, adopts a chair conformation as its most stable arrangement to minimize angle and torsional strain. wikipedia.orgupenn.edu The energy difference between the chair conformer and various non-chair forms, such as the boat and twist-boat conformations, has been a subject of computational and experimental studies.

Computational studies using Hartree-Fock (HF) and density functional theory (B3LYP) methods have been employed to determine the energy differences between these conformers. For example, the energy difference (ΔE) between the chair conformer and the 1,4-boat transition state for 1,3-dithiane was calculated to be 5.53 kcal/mol at the HF/6-31G(d) level of theory. acs.org The energy difference between the chair conformer and the 2,5-boat transition state was calculated to be 5.42 kcal/mol using B3LYP/6-311+G(d,p). acs.org

The relative energies of the different conformations of 1,3-dithiane follow the general trend observed for cyclohexane, with the chair being the most stable, followed by the twist-boat, and then the boat conformation. wikipedia.org The half-chair conformation represents the energy maximum on the pathway between the chair and twist-boat forms. wikipedia.org

The following table presents calculated energy differences for various conformers and transition states of 1,3-dithiane relative to the chair conformation.

| Conformer/Transition State | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| 1,4-Twist Conformer | 4.42 (ΔG) | - |

| 2,5-Twist Conformer | 4.27 (ΔG) | - |

| 1,4-Boat Transition State | 5.53 (ΔE) | HF/6-31G(d) |

| 2,5-Boat Transition State | 5.42 (ΔE) | B3LYP/6-311+G(d,p) |

Advanced Materials and Nanomaterials Research

Integration of 2,2-Diphenyl-1,3-dithiolane Scaffolds in Polymer Chemistry

The incorporation of dithioacetal and dithioketal groups, such as this compound, into polymer structures is an emerging area of interest. While the direct polymerization of this compound itself is not widely documented, the dithioacetal linkage is being explored for creating dynamic and recyclable polymers. Polydithioacetals (PDTAs), synthesized from the reaction of dithiols and aldehydes, are capable of chemical recycling back to macrocyclic monomers through ring-closing depolymerization. chemrxiv.orgnih.gov These polymers can also exhibit properties of vitrimers—a class of thermosetting polymers that can be reprocessed—due to thermally activated dithioacetal exchange reactions. chemrxiv.orgnih.gov

A key application involving a related dithioketal structure is the reversible derivatization of high-performance polymers like poly(aryl ether ketones) (PAEKs). The ketone groups along the PAEK backbone can be reacted with thiols to form thioacetals, including structures analogous to this compound. google.com This modification significantly enhances the solubility of the otherwise intractable PAEKs in common organic solvents, facilitating their processing. The original ketone-based polymer can then be regenerated through a deprotection step. google.com This strategy highlights the role of the dithiolane scaffold in polymer modification to tune physical properties like solubility.

Furthermore, polymers containing ketene (B1206846) dithioacetal units in their backbone have been synthesized through tandem multicomponent polymerization. acs.org These polymers possess unique, cysteamine-triggered degradability, with degradation kinetics that can be controlled by the percentage of ketene dithioacetal units. acs.org Although structurally different from the saturated this compound, this research showcases the versatility of the broader dithioacetal chemical class in designing functional and degradable polymers.

Potential in the Development of Novel Functional Materials

The this compound unit has been successfully employed as a core structural component in the synthesis of specialized functional materials, particularly in the realm of chemical sensing. Its rigid and well-defined geometry, combined with the chemical reactivity of the sulfur atoms, makes it a valuable building block.

A significant application of the this compound scaffold is in the creation of fluorescent chemosensors. Researchers have synthesized a novel, gram-scalable fluorescent probe material where a this compound unit acts as a bridge between two 1,8-naphthalimide (B145957) fluorophores. worldscientific.comworldscientific.com This molecule functions as a highly selective and sensitive "turn-off" sensor for mercury ions (Hg²⁺). worldscientific.comresearchgate.net

In its native state, the bis-1,8-naphthalimide molecule exhibits fluorescence. Upon interaction with Hg²⁺ ions, the dithiolane ring is cleaved, leading to a change in the electronic structure of the molecule and a quenching of its fluorescence. worldscientific.comacs.org This change in optical output allows for the effective detection of mercury. The material demonstrates excellent performance across a wide pH range and has potential for use in detecting Hg²⁺ in real environmental water samples. worldscientific.com This application successfully leverages the dithiolane moiety not just as a passive linker, but as the active recognition and trigger site for the sensing mechanism.

While not involving the specific 2,2-diphenyl derivative, related 2-ylidene-1,3-dithiolane compounds, which feature a double bond at the 2-position, have been noted for their valuable electronic and optical properties. These materials absorb in the near-UV and visible regions and have been used to create materials for optical data storage and UV-protective coatings, indicating the broader potential of the 1,3-dithiolane (B1216140) ring in optical applications. researchgate.net

| Parameter | Reported Value / Characteristic |

|---|---|

| Target Analyte | Mercury (II) ion (Hg²⁺) |

| Sensing Mechanism | Fluorescence Quenching ("Turn-Off") |

| Selectivity | High selectivity for Hg²⁺ over other metal ions |

| Applicable pH Range | 3–13 |

| Key Structural Units | This compound (bridge/recognition site), 1,8-Naphthalimide (fluorophore) |

| Potential Application | Detection of Hg²⁺ in environmental water samples |

Based on available scientific literature, the specific use of this compound as a molecular switch or a conformational lock has not been reported. While the bulky and rigid nature of the gem-diphenyl group suggests potential for influencing and restricting the conformation of larger molecules, dedicated research into harnessing this property for molecular machinery or conformational control in polymers has not been documented.

Future Directions in Materials Science Applications for Dithiolane Derivatives

The exploration of this compound and related derivatives in materials science presents several promising future directions. Building on the foundational research into polydithioacetals and other sulfur-containing polymers, new materials incorporating the unique features of the this compound scaffold could be developed.

One potential avenue is the synthesis of polymers with a high refractive index. Sulfur-rich polymers, such as those derived from the ring-opening polymerization of 1,2-dithiolanes, are known to exhibit high refractive indices. rsc.org Integrating the sulfur-dense this compound unit into polymer backbones or as a pendant group could yield novel materials for optical applications, such as advanced lenses, coatings, and waveguides.

Furthermore, the principles of dynamic covalent chemistry demonstrated in recyclable polydithioacetal networks could be extended to systems derived from dithioketals like this compound. chemrxiv.orgnih.gov Developing monomers that contain this bulky scaffold could lead to recyclable vitrimers with enhanced thermal stability and rigidity conferred by the phenyl groups.

Finally, the confirmed stability and function of the this compound unit as a linker in fluorescent sensors opens the door to its use in other advanced functional materials. worldscientific.com It could be explored as a robust and sterically defined building block in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a component in materials for molecular electronics, where its rigid structure could help control molecular packing and electronic communication.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Diphenyl-1,3-dithiolane, and how can intermediates be characterized?

- Methodological Answer : A common approach involves reacting β-diketones with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) to form dipotassium dithiolate salts. These intermediates undergo further reactions (e.g., S-acylation or S-alkylation) to yield derivatives. Characterization of intermediates requires elemental analysis, IR spectroscopy, and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How is the crystal structure of this compound derivatives determined, and what conformational insights are revealed?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, a related dithiolane derivative exhibited a V-shaped conformation with a dihedral angle of 65.9° between aromatic rings. Disorder in the dithiolane ring (occupancy ratio 0.541:0.459) highlights the need for high-resolution data collection and refinement .

Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer : IR spectroscopy identifies sulfur-related vibrations (C–S stretching at ~600–700 cm⁻¹), while ¹H-NMR confirms aromatic proton environments. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns. Elemental analysis ensures stoichiometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.